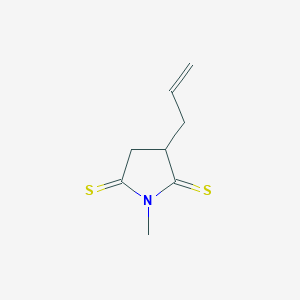
1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione is a compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a methyl group, a prop-2-en-1-yl group, and two sulfur atoms forming dithione functionality. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione typically involves the construction of the pyrrolidine ring followed by the introduction of the dithione functionality. One common method involves the reaction of 1-methylpyrrolidine with prop-2-en-1-yl halide under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the dithione group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione undergoes various chemical reactions, including:
Oxidation: The dithione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione involves its interaction with specific molecular targets and pathways. The dithione group can interact with thiol-containing enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular membranes and proteins, affecting their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2-pyrrolidinone: A related compound with a similar pyrrolidine ring structure but lacking the dithione functionality.
3-(Prop-2-en-1-yl)pyrrolidine-2,5-dione: A compound with a similar structure but with a dione group instead of dithione.
Uniqueness: 1-Methyl-3-(prop-2-en-1-yl)pyrrolidine-2,5-dithione is unique due to the presence of the dithione group, which imparts distinct chemical and biological properties. This functionality allows the compound to participate in specific reactions and interactions that are not possible with similar compounds lacking the dithione group.
Eigenschaften
CAS-Nummer |
106058-13-3 |
|---|---|
Molekularformel |
C8H11NS2 |
Molekulargewicht |
185.3 g/mol |
IUPAC-Name |
1-methyl-3-prop-2-enylpyrrolidine-2,5-dithione |
InChI |
InChI=1S/C8H11NS2/c1-3-4-6-5-7(10)9(2)8(6)11/h3,6H,1,4-5H2,2H3 |
InChI-Schlüssel |
SRDKWACBYWANLA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=S)CC(C1=S)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


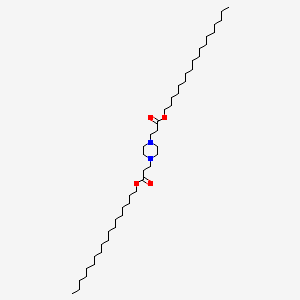

![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
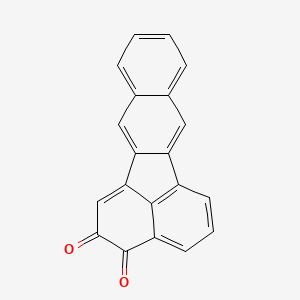
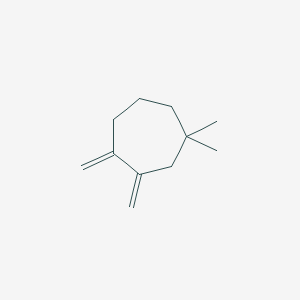
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[4-(2-methoxyethyl)phenoxy]-](/img/structure/B14319963.png)
![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)
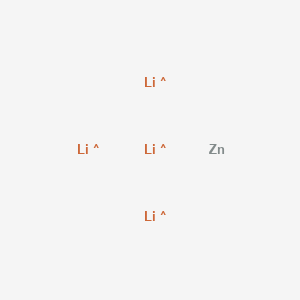
![(10-{[(Anthracen-9-YL)methoxy]methyl}anthracen-9-YL)methanol](/img/structure/B14319975.png)
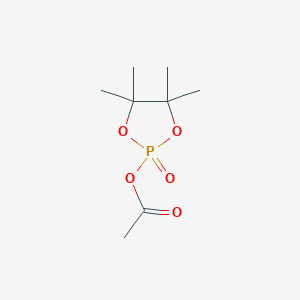

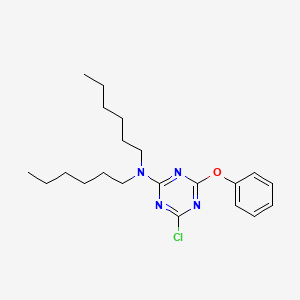
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
